Sensory Detection Threshold: (S)-Enantiomer is 2.7× More Potent in Water and 2.4× More Potent in Red Wine Compared to (R)-Enantiomer
The (S)-enantiomer of ethyl 2-hydroxy-3-methylbutanoate demonstrates a significantly lower detection threshold than the (R)-enantiomer, indicating higher sensory potency. In water, the S-form threshold is 1.5 µg/L compared to 4 µg/L for the R-form; in red wine matrix, thresholds are 21 mg/L for S versus 51 mg/L for R [1]. This represents a 2.7-fold difference in aqueous solution and a 2.4-fold difference in red wine.
| Evidence Dimension | Sensory detection threshold (lowest concentration perceptible by trained panel) |
|---|---|
| Target Compound Data | S-enantiomer: 1.5 µg/L (water); 21 mg/L (red wine) |
| Comparator Or Baseline | R-enantiomer: 4 µg/L (water); 51 mg/L (red wine) |
| Quantified Difference | S-enantiomer is 2.7× more potent in water (1.5 vs 4 µg/L); 2.4× more potent in red wine (21 vs 51 mg/L) |
| Conditions | Detection thresholds estimated by 3-AFC sensory method using trained panel; water (Milli-Q) and Bordeaux red wine matrices; enantiomers >98% purity |
Why This Matters
For flavor chemistry applications requiring precise sensory calibration or studies of enantioselective perception, the (S)-enantiomer must be procured separately from the (R)-enantiomer due to its substantially higher potency.
- [1] Gammacurta, M., Tempère, S., Marchand, S., Moine, V., & Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 57-65. View Source
